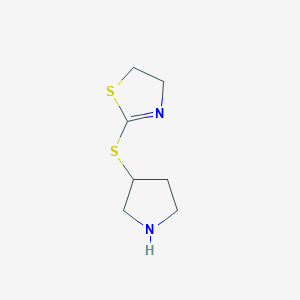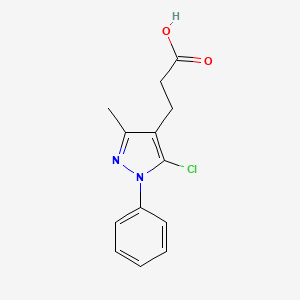
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Introduction of the propionic acid moiety: The aldehyde group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is then converted to the corresponding propionic acid derivative through a series of reactions, including oxidation and subsequent carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the title compound.
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid: Another pyrazole derivative with similar structural features.
Uniqueness
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid is unique due to its specific combination of the pyrazole ring and propionic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18) |
InChIキー |
NTSXGPPSXFSOTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CCC(=O)O)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)


![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
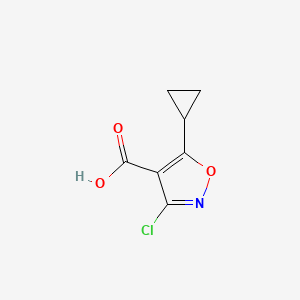
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)


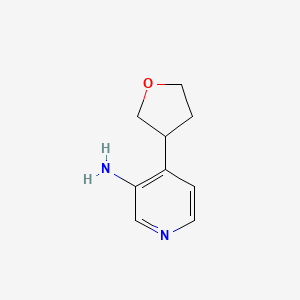
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
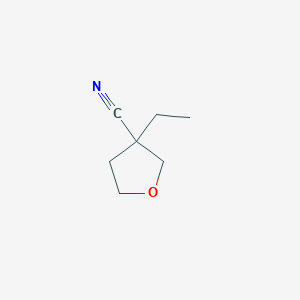
![4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
